molecular formula C23H22N4O3S B2571079 N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946374-32-9

N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2571079
CAS No.: 946374-32-9
M. Wt: 434.51
InChI Key: RRLKSRYMBKFWOD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds derived from pyrimidinones and thioacetamides have shown promising antimicrobial activities. A study by Hossan et al. (2012) demonstrates the synthesis of various derivatives with significant antibacterial and antifungal properties, comparable to reference drugs like streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012). This suggests the potential of related compounds, including the one , for development into new antimicrobial agents.

Corrosion Inhibition

Research into the applications of thioacetamide derivatives in corrosion science has shown their efficacy as corrosion inhibitors. Yıldırım and Cetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives that demonstrated significant corrosion prevention efficiencies (Yıldırım, A., & Cetin, M., 2008). This highlights the possibility of utilizing similar compounds for protecting metals against corrosion, offering insights into industrial applications.

Anticonvulsant Activity

The potential of thioacetamide derivatives in medicinal chemistry, particularly as anticonvulsant agents, has been explored. Severina et al. (2020) studied S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, showing moderate anticonvulsant activity in a rat model, indicating the relevance of such compounds in developing new anticonvulsant therapies (Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V., 2020).

Synthetic Chemistry and Drug Development

Derivatives of thioacetamides and pyrimidinones serve as critical intermediates in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The versatility of these compounds in synthesis is demonstrated through their involvement in the creation of structures with potential anti-inflammatory, anticonvulsant, and antimicrobial properties. For example, the synthesis of new heterocyclic compounds incorporating the antipyrine moiety with demonstrated antimicrobial activity showcases the broad utility of these derivatives in drug discovery and development (Bondock, S., Rabie, R., Etman, H., & Fadda, A., 2008).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15(28)17-5-7-18(8-6-17)25-21(29)14-31-22-19-3-2-4-20(19)27(23(30)26-22)13-16-9-11-24-12-10-16/h5-12H,2-4,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLKSRYMBKFWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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